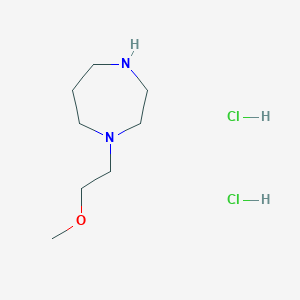

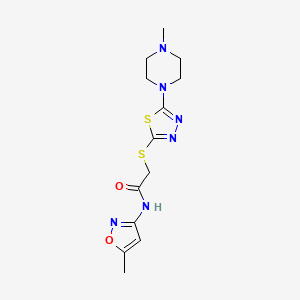

1-(2-Methoxyethyl)-1,4-diazepane;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of oligonucleotide therapeutic (ONT), which is a diverse group of short synthetic nucleic acid–based molecules . ONT molecules exploit innovative intracellular molecular strategies to create novel treatments for a variety of medical conditions .

Synthesis Analysis

The synthesis of similar compounds involves techniques such as reversible addition–fragmentation chain transfer (RAFT) and polyaddition . These methods have been used to synthesize thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as small-angle and wide-angle X-ray scattering (SAXS, WAXS) .Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex and involve various factors such as sequence, route, dosage, target population, and co-medications .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Applications De Recherche Scientifique

Chiral-pool Synthesis and Receptor Ligands

- Synthesis from Amino Acids : Researchers synthesized 1,4-diazepanes with various substituents, following a late-stage diversification strategy. This process involved the intramolecular coupling of amino acids, leading to the formation of seven-membered rings. This synthesis has relevance in developing σ1 receptor ligands (Fanter et al., 2017).

Stereochemistry in β-Lactam Derivatives

- Formation and Analysis : The mechanism and stereochemistry involved in forming β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines were investigated, providing insights into the formation of these compounds (Wang et al., 2001).

Synthesis of Rho–Kinase Inhibitor Intermediate

- Synthesis for Drug Development : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was established, which is a key intermediate for the Rho–kinase inhibitor K-115. This showcases the compound's role in drug development (Gomi et al., 2012).

Olefin Epoxidation

- Catalysis in Chemical Reactions : Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane, have been studied for their role in catalyzing olefin epoxidation reactions. This research highlights its application in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Multicomponent Synthesis

- Synthesis of Diazepane Systems : A two-step approach involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution was used to synthesize diazepane systems. This method is significant for efficiently constructing complex molecules (Banfi et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-11-8-7-10-5-2-3-9-4-6-10;;/h9H,2-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVYNHYOYDIMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![N-(2-azepan-1-ylethyl)-2-[4-(benzylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2477877.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2477880.png)

![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)